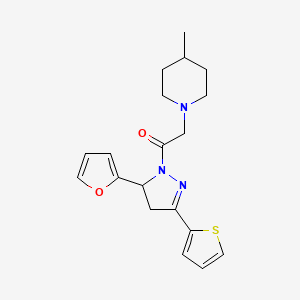![molecular formula C23H25ClN4O5S B2894572 (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride CAS No. 1217210-26-8](/img/structure/B2894572.png)
(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O5S and its molecular weight is 504.99. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polyacrylamide Gel Applications
Polyacrylamide gels containing similar compounds have been used to detect enzymes that catalyze thiol-producing reactions. This application is based on the synthesis of compounds that develop an intense yellow color upon reduction with thiol reagents, facilitating the detection of enzyme activity within gel electrophoresis setups. This technique shows potential for broad applications in biochemistry for enzyme identification and activity assays (Harris & Wilson, 1983).
Imaging Agents in Parkinson's Disease
Research on compounds with structural similarities has led to the synthesis of potential PET imaging agents for studying LRRK2 enzyme activity in Parkinson's disease. The synthesis approach has shown promise for creating high-yield, high-purity agents that could facilitate the understanding and diagnosis of Parkinson's through neuroimaging (Wang et al., 2017).
Cytotoxicity and Anticancer Applications
Novel derivatives synthesized from similar compounds have been studied for their cytotoxic activity against cancer cell lines. These studies are foundational for developing new anticancer agents, particularly focusing on compounds that inhibit tubulin polymerization, a critical process in cell division. The research identifies compounds that exhibit promising cytotoxicity against specific cancer cell lines, suggesting potential for therapeutic development (Kamal et al., 2014).
Synthesis and Biological Activity
The minor metabolites of mosapride, a gastroprokinetic agent, include structures similar to the queried compound. Synthetic pathways have been developed to confirm these structures, providing insights into the drug's metabolism and potential avenues for developing new pharmacological agents. These metabolites exhibit lower serotonin-4 receptor binding affinity than mosapride, highlighting the importance of structural modifications on biological activity (Kato et al., 1996).
Propriétés
IUPAC Name |
(E)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S.ClH/c1-31-19-6-7-21-20(16-19)24-23(33-21)26(10-9-25-11-13-32-14-12-25)22(28)8-5-17-3-2-4-18(15-17)27(29)30;/h2-8,15-16H,9-14H2,1H3;1H/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLOGHSRGIGFNT-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

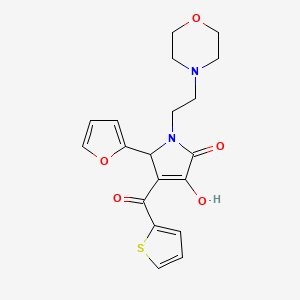
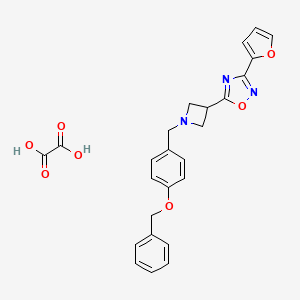
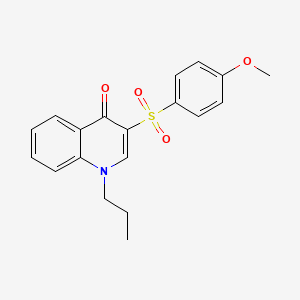
![2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2894496.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2894497.png)
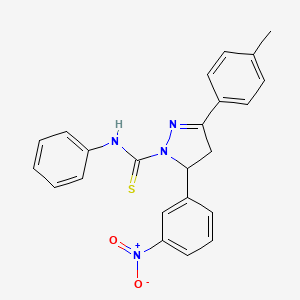
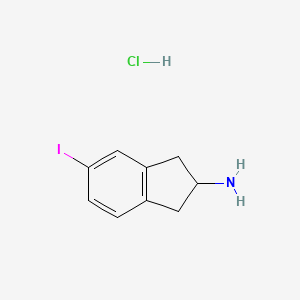
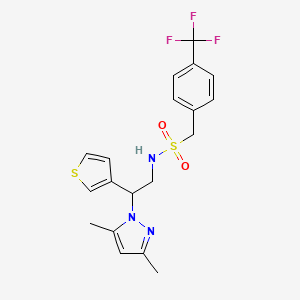
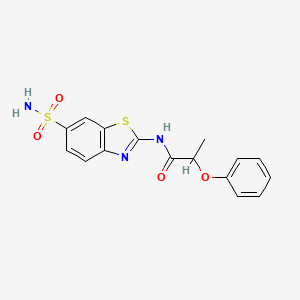
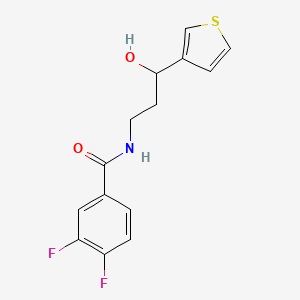
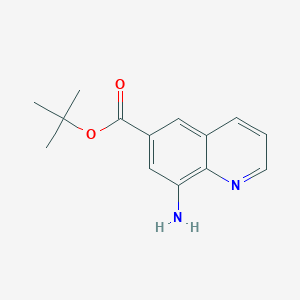
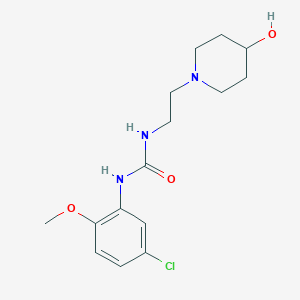
![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)
